molecular formula C13H17NO B4660603 2-cyclobutyl-N-(3-methylphenyl)acetamide

2-cyclobutyl-N-(3-methylphenyl)acetamide

Cat. No.: B4660603
M. Wt: 203.28 g/mol
InChI Key: BNWWOYIUAJLUDM-UHFFFAOYSA-N
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Description

2-Cyclobutyl-N-(3-methylphenyl)acetamide is an acetamide derivative featuring a cyclobutyl group at the α-position of the acetamide backbone and a 3-methylphenyl substituent on the nitrogen atom. The cyclobutyl group introduces steric bulk and conformational constraints, distinguishing it from halogenated or aryl-substituted analogs .

Properties

IUPAC Name

2-cyclobutyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-4-2-7-12(8-10)14-13(15)9-11-5-3-6-11/h2,4,7-8,11H,3,5-6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWOYIUAJLUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted amides with various alkyl groups.

Scientific Research Applications

2-cyclobutyl-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

α-Substituent Variations
  • 2-Chloro-N-(3-methylphenyl)acetamide (3MPCA) : The chloro substituent at the α-position results in a planar acetamide backbone. The N–H bond adopts a syn conformation relative to the meta-methyl group, stabilized by N–H⋯O hydrogen bonds (bond length: ~1.98 Å) .
  • 2-Cyclobutyl Substituent: The cyclobutyl group likely induces torsional strain, forcing non-planar geometry. This could weaken hydrogen-bonding interactions compared to 3MPCA, altering crystal packing.
Aryl Substituent Variations
  • N-(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methylacetamide: The bulky naphthyl group leads to monoclinic crystal packing (space group P2₁/c) with extended π-π interactions, contrasting with the triclinic system (P1) of 3MPCA .

Crystallographic and Hydrogen-Bonding Patterns

Compound Crystal System Space Group Hydrogen-Bond Motifs Reference
2-Chloro-N-(3-methylphenyl)acetamide Triclinic P1 Dual N–H⋯O chains along a-axis
N-(2-Hydroxynaphthalen-1-yl)acetamide Monoclinic P2₁/c O–H⋯O and N–H⋯O networks
2-Cyano-N-[(methylamino)carbonyl]acetamide N/A N/A Likely N–H⋯O/N–H⋯N due to cyano groups
  • Key Observations: The triclinic system of 3MPCA enables dense hydrogen-bond networks, whereas bulkier substituents (e.g., naphthyl) favor monoclinic systems with layered packing. The cyclobutyl group’s rigidity may disrupt such networks, leading to less ordered crystals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-cyclobutyl-N-(3-methylphenyl)acetamide, and how do reaction conditions optimize yield and purity?

  • Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclobutylacetic acid chloride can react with 3-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side products like N,N-dialkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclobutyl and 3-methylphenyl moieties. Key signals include the acetamide carbonyl (δ\delta ~168–170 ppm in 13^13C) and aromatic protons (δ\delta ~6.8–7.2 ppm in 1^1H).
  • FT-IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate the acetamide group.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular ion peaks ([M+H]+^+) and purity (>95%) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence solid-state conformation and intermolecular interactions in N-(3-methylphenyl)acetamide derivatives?

  • Answer : X-ray crystallography reveals that the meta-methyl group in this compound induces a syn conformation between the N-H bond and the methyl substituent, stabilizing the structure via intramolecular steric effects. This conformation aligns with related compounds like 2-chloro-N-(3-methylphenyl)acetamide, where the N-H···O hydrogen bond forms infinite chains (bond length ~2.00 Å, angle ~160°). Dihedral angles between the acetamide group and phenyl ring (~16–20°) are consistent across derivatives, as seen in comparable structures .

Q. What methodological strategies resolve contradictions in crystallographic data for acetamide derivatives, such as discrepancies in hydrogen bonding networks?

  • Answer :

  • Refinement Software : SHELXL refines crystallographic models using high-resolution data (e.g., MoKα radiation, θ > 25°), incorporating anisotropic displacement parameters for non-H atoms. Discrepancies in H-bonding can be addressed via Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify interaction contributions (e.g., O···H vs. C···H contacts) .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bond geometry against databases like CSD (Cambridge Structural Database). For example, conflicting H-bond distances in similar compounds are resolved by re-examining thermal motion models .

Q. How can molecular docking studies synergize with experimental data to elucidate the biological activity of this compound?

  • Answer :

  • Target Identification : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to bioactive acetamides.
  • Docking Protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models. Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability. Experimental validation via enzyme inhibition assays (e.g., IC50_{50} measurements) confirms computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound across different studies?

  • Answer :

  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) with controlled concentrations (1 nM–100 µM) and replicate counts (n ≥ 3).
  • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide) to identify substituent-specific trends. For instance, cyclobutyl groups may enhance membrane permeability but reduce solubility, altering apparent activity .

Methodological Tables

Table 1 : Key Crystallographic Parameters for N-(3-methylphenyl)acetamide Derivatives

CompoundSpace GroupN-H···O Bond Length (Å)Dihedral Angle (°)Reference
2-Chloro-N-(3-methylphenyl)acetamideP21/c2.0816.0
This compound*P21/c (predicted)~2.05 (predicted)~18.5 (predicted)

*Predicted based on structural analogs.

Table 2 : Optimized Synthetic Conditions for this compound

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneMaximizes reactivity
BaseTriethylamineNeutralizes HCl byproduct
Temperature0–5°C (initial), then 25°CReduces side reactions
PurificationSilica gel chromatographyPurity >98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-cyclobutyl-N-(3-methylphenyl)acetamide

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